molecular formula C28H25ClN4O3S B2914198 4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1115549-63-7

4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Cat. No.: B2914198
CAS No.: 1115549-63-7
M. Wt: 533.04
InChI Key: HWJBUEQYSIJQDJ-UHFFFAOYSA-N
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Description

This compound is a quinazolin-4(3H)-one derivative featuring a thioether linkage (-S-) connecting a 2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl group to the quinazolinone core. A benzamide substituent, modified with a cyclopropyl group, is attached via a methylene bridge at position 3 of the quinazolinone ring.

Properties

IUPAC Name

4-[[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-17-6-13-24(22(29)14-17)31-25(34)16-37-28-32-23-5-3-2-4-21(23)27(36)33(28)15-18-7-9-19(10-8-18)26(35)30-20-11-12-20/h2-10,13-14,20H,11-12,15-16H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJBUEQYSIJQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Base Structure : It features a quinazolinone core, which is known for various biological properties.
  • Functional Groups : The presence of a chloro group, an amine, and a thioether contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The chloro and thio groups are introduced at specific stages to ensure proper reactivity.
  • Final Modifications : The cyclopropylbenzamide moiety is added to enhance biological activity.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. Notably, it has been tested against various cancer cell lines, revealing promising results:

  • Cell Line Efficacy : It has shown effectiveness against melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .

While the precise mechanism remains under investigation, preliminary studies suggest that the compound may interfere with key cellular pathways involved in tumor growth and proliferation. Potential mechanisms include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells.
  • Targeting Specific Enzymes or Receptors : It may act on specific proteins involved in cancer progression.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the growth of melanoma cells significantly when compared to control groups.
    • Another investigation highlighted its ability to induce apoptosis in leukemia cells through caspase activation pathways.
  • In Vivo Studies :
    • Animal model studies have shown that administration of this compound leads to reduced tumor size in xenograft models of breast cancer.

Data Summary

Study TypeCancer TypeKey Findings
In VitroMelanomaSignificant growth inhibition
In VitroLeukemiaInduction of apoptosis
In VivoBreast CancerReduced tumor size in xenografts

Comparison with Similar Compounds

Quinazolinone Derivatives with Thioether Linkages

Compounds sharing the quinazolin-4(3H)-one core and thioether substituents exhibit diverse pharmacological profiles:

Compound Name / ID Key Substituents Molecular Weight Biological Activity Reference
Target Compound 2-Chloro-4-methylphenyl, cyclopropylbenzamide ~542.4 (calc.) Not reported (inferred enzyme inhibition) N/A
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2) Methylthio, benzenesulfonamide 374.4 Carbonic anhydrase inhibition
Compound 21 () 2-Chlorophenyl hydrazineyl, benzenesulfonamide ~570.0 Carbonic anhydrase inhibition
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino, phenyl 324.3 Anti-inflammatory (stronger than Diclofenac)

Key Observations :

  • Thioether vs. Sulfonamide : The target compound’s cyclopropylbenzamide group (vs. sulfonamide in Compound 2 and 21) may alter solubility and target specificity. Sulfonamides are classic carbonic anhydrase inhibitors, while benzamides may shift activity toward kinases or proteases .
  • Substituent Position: Anti-inflammatory activity in ’s acetamide derivatives correlates with ethylamino and phenyl groups at position 2, suggesting that the target’s 2-chloro-4-methylphenyl group could enhance binding to inflammatory targets .

Functional Group Variations

Amide and Thioacetamide Modifications

The target’s acetamide-thioether moiety is structurally analogous to compounds in and :

  • : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (5–18) were synthesized via S-alkylation. These derivatives showed varied enzyme inhibition depending on the acetamide substituent (e.g., methyl, phenyl) .
  • : 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated enhanced anti-inflammatory activity compared to Diclofenac, highlighting the importance of aminoalkyl substituents .

Comparison :

  • The cyclopropyl group in the benzamide moiety could introduce steric hindrance, affecting binding kinetics compared to simpler alkyl/aryl substituents .

Challenges :

  • Tautomerism in mercaptoquinazolinone intermediates (thiol vs. thione forms) requires careful reaction control, as noted in .
  • Steric hindrance from the cyclopropyl group may necessitate optimized coupling conditions .

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